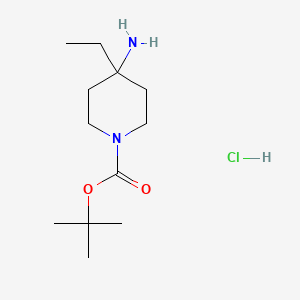

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride

Description

tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and an amino-ethyl substituent at the 4-position. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic intermediates in pharmaceutical chemistry . The Boc group is widely used to protect amines during multi-step syntheses, allowing selective deprotection under acidic conditions.

Properties

Molecular Formula |

C12H25ClN2O2 |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4;/h5-9,13H2,1-4H3;1H |

InChI Key |

LCJCGADPVPNJPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

Addition of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 4-position of the piperidine ring, affecting physicochemical and biological properties:

Substituent Impact Analysis :

- Ethyl vs.

- Ethyl vs. Guanidino: Guanidino groups increase basicity (pKa ~13) and solubility in aqueous media, favoring interactions with acidic biological targets .

- Ethyl vs. 1-Aminoethyl: The branched 1-aminoethyl group introduces steric hindrance, possibly affecting binding affinity in drug-receptor interactions .

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve water solubility. Ethyl-substituted analogs are less polar than pyridinyl or guanidino derivatives, necessitating organic solvents for dissolution .

- Stability : Boc-protected amines are stable under basic conditions but cleaved by acids (e.g., TFA), a trait shared across analogs .

Biological Activity

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride (also referred to as compound 44 in some studies) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with an ethyl and tert-butyl group. Its structure is critical for its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive bacteria. Notably, it has shown efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm).

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.78 - 3.125 µg/mL |

| VREfm | 0.78 - 3.125 µg/mL |

| Staphylococcus epidermidis | Low concentrations effective |

| Escherichia coli | No activity |

The compound exhibits strong bactericidal properties, which are attributed to its ability to depolarize the bacterial cytoplasmic membrane, leading to a loss of membrane potential and cell death .

The mechanism by which this compound exerts its antibacterial effects involves disrupting the integrity of bacterial membranes. This disruption is critical for its selectivity against Gram-positive bacteria while sparing mammalian cells, which is a significant advantage in therapeutic applications .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for potential anticancer activities. Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects.

Case Study: Anticancer Efficacy

A study explored the use of piperidine derivatives in cancer therapy, highlighting their ability to induce apoptosis in hypopharyngeal tumor cells (FaDu model). The results indicated that certain derivatives showed better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the piperidine ring can significantly influence biological activity. For instance, the presence of cationic nitrogen atoms enhances selectivity and inhibition properties against various targets, including cholinesterase and monoamine oxidase B .

Table 2: Summary of Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| N-benzyl moiety | Superior cholinesterase inhibition |

| Terminal alkyne group | Essential for monoamine oxidase B inhibition |

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in multistep syntheses:

Reaction Conditions :

-

Acidic Hydrolysis : 10% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

-

Basic Hydrolysis : Aqueous NaOH or KOH in polar solvents (e.g., ethanol/water mixtures).

Example :

Deprotection with TFA generates 4-amino-4-ethylpiperidine-1-carboxylic acid, which can be further functionalized.

Amide Coupling Reactions

The amine group participates in coupling reactions to form amides, a key step in drug discovery:

Reagents :

-

Activating agents: HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

-

Base: DIPEA (diisopropylethylamine) in DCM or DMF.

Application :

Coupling with carboxylic acids (e.g., aryl acids) produces biologically active amides. For example, reaction with 4-bromobenzoic acid derivatives yields intermediates for caspase-1 inhibitors .

Suzuki-Miyaura Cross-Coupling

The boronate ester derivative of this compound enables palladium-catalyzed cross-coupling with aryl halides:

Reaction Protocol :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Methyl 4-bromobenzoate | Pd catalyst, microwave heating | 99% |

Product : Aryl-piperidine conjugates with applications in fragment-based drug design .

Sulfonamide Formation

Reaction with sulfonyl chlorides produces sulfonamides, enhancing solubility and bioactivity:

Example :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Methanesulfonyl chloride | Pyridine, 0°C to RT | 91% |

Product : (1-Methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester, a precursor for antimicrobial agents .

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions to form secondary amines:

Typical Conditions :

-

Reducing agent: NaBH₃CN or NaBH(OAc)₃.

-

Solvent: MeOH or THF.

Application : Used to introduce alkyl/aryl substituents for CNS-targeted compounds.

Deprotonation and Alkylation

The amine group can act as a nucleophile in alkylation reactions:

Example :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | 85%* |

*Extrapolated from analogous piperidine derivatives .

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits pH-sensitive solubility. Neutralization with bases (e.g., NaOH) liberates the free amine for further reactions .

Comparative Reaction Data Table

| Reaction Type | Key Reagent/Conditions | Yield | Application |

|---|---|---|---|

| Hydrolysis | 10% TFA in DCM | >90% | Deprotection for acid formation |

| Suzuki Coupling | Aryl halide, Pd catalyst | 99% | Fragment library synthesis |

| Sulfonylation | Methanesulfonyl chloride | 91% | Antimicrobial agent precursors |

| Amide Coupling | HOBt/HBTU, DIPEA | 85–95% | Peptidomimetic drug candidates |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via acid-catalyzed cleavage of the tert-butyl group, forming a carbocation intermediate.

-

Suzuki Coupling : Involves oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate .

This compound’s versatility in coupling, deprotection, and functionalization reactions underscores its utility in synthesizing complex pharmacophores. Experimental protocols emphasize high yields and compatibility with diverse reaction conditions, making it a cornerstone in modern organic synthesis .

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride?

Answer:

Characterization typically involves nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the piperidine ring structure and substituents, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups like the tert-butyl carbamate and amine hydrochloride . For crystalline samples, X-ray crystallography (using programs like SHELXL) can resolve stereochemistry and confirm hydrogen bonding patterns in the hydrochloride salt .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

Key protocols include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact (reported to cause irritation in related piperidine derivatives) .

- Respiratory protection: Use fume hoods or respirators if airborne particles are generated during synthesis or weighing .

- Emergency measures: Immediate flushing with water for eye/skin exposure and avoiding induction of vomiting if ingested .

- Storage: In a cool, dry environment away from oxidizers, as decomposition may release toxic fumes .

Advanced: How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Answer:

Optimization strategies include:

- Factorial design experiments to test variables like reaction temperature, solvent polarity, and reagent stoichiometry .

- Real-time monitoring: Techniques like in-situ IR or HPLC to track intermediate formation and adjust conditions dynamically .

- Purification: Use of silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the hydrochloride salt .

- Catalyst screening: Boc-protection/deprotection efficiency can be improved using catalysts like DMAP or Lewis acids .

Advanced: How should conflicting data in NMR and mass spectrometry results be resolved?

Answer:

Contradictions may arise from:

- Solvent interactions: Ensure deuterated solvents (e.g., DMSO-d₆) do not form adducts with the amine hydrochloride group .

- Tautomeric equilibria: Use variable-temperature NMR to detect dynamic processes in the piperidine ring .

- Ionization artifacts in MS: Compare electrospray (ESI) and electron impact (EI) modes to distinguish between molecular ions and fragmentation patterns .

- Cross-validation: Pair spectral data with X-ray crystallography or computational modeling (e.g., DFT simulations) .

Basic: What is the compound’s stability under varying pH and temperature conditions?

Answer:

- Thermal stability: Differential scanning calorimetry (DSC) studies on similar tert-butyl carbamates show decomposition above 150°C, with release of CO₂ and tert-butyl radicals .

- pH sensitivity: The Boc group is stable in neutral/acidic conditions but hydrolyzes in strong bases; the hydrochloride salt enhances aqueous solubility but may degrade in alkaline media .

- Storage recommendations: Store at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and oxidative degradation .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

- Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack on the piperidine ring .

- Molecular dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

- Docking studies: If the compound is a pharmaceutical intermediate, assess binding affinity to biological targets using software like AutoDock .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Chromatography: HPLC with UV detection (λ = 210–254 nm) to quantify residual solvents or unreacted starting materials .

- Elemental analysis: Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

- Melting point consistency: Compare observed mp (e.g., 91–92°C for analogous compounds) with literature values .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process analytical technology (PAT): Implement inline NMR or Raman spectroscopy for continuous monitoring .

- Design of experiments (DoE): Use response surface methodology to identify critical process parameters .

- Crystallization control: Seed crystals and controlled cooling rates to ensure uniform particle size distribution .

Basic: What are the compound’s solubility profiles in common organic solvents?

Answer:

- High solubility: In dichloromethane (DCM), dimethylformamide (DMF), and methanol due to the polar hydrochloride group .

- Low solubility: In non-polar solvents like hexane or diethyl ether .

- Aqueous solubility: Limited but enhanced by protonation of the amine group in acidic conditions .

Advanced: How can researchers assess the compound’s potential as a building block in medicinal chemistry?

Answer:

- SAR studies: Modify the ethyl or tert-butyl groups to evaluate impact on bioactivity .

- Protection/deprotection efficiency: Test Boc removal under mild acidic conditions (e.g., TFA/DCM) without degrading the piperidine core .

- Toxicity screening: Use in vitro assays (e.g., hepatocyte viability) to assess preliminary safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.